molecular formula C9H8N2O B186242 1-Methylquinoxalin-2-one CAS No. 6479-18-1

1-Methylquinoxalin-2-one

Cat. No.: B186242
CAS No.: 6479-18-1
M. Wt: 160.17 g/mol
InChI Key: CHPVQLYVDDOWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a methyl group at the first position and a keto group at the second position. It is known for its diverse biological activities and chemical properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylquinoxalin-2-one can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with methylglyoxal under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with methylglyoxal in the presence of an acid catalyst.

    Step 2: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include:

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Elevated temperatures to accelerate the reaction.

    Purification: Techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Methylquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 1-methylquinoxalin-2-ol using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions at the keto group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-dione.

    Reduction: 1-Methylquinoxalin-2-ol.

    Substitution: Various substituted quinoxalinones depending on the nucleophile used.

Scientific Research Applications

1-Methylquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Its derivatives are studied for their potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Methylquinoxalin-2-one can be compared with other quinoxalinone derivatives:

    Quinoxalin-2-one: Lacks the methyl group at the first position, leading to different chemical and biological properties.

    1-Phenylquinoxalin-2-one: Contains a phenyl group instead of a methyl group, resulting in altered reactivity and applications.

    Quinoxaline-2,3-dione: An oxidized form with distinct chemical behavior and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other quinoxalinone derivatives.

Comparison with Similar Compounds

  • Quinoxalin-2-one
  • 1-Phenylquinoxalin-2-one
  • Quinoxaline-2,3-dione

Properties

IUPAC Name

1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPVQLYVDDOWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325904
Record name AK-830/25033058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6479-18-1
Record name 2(1H)-Quinoxalinone, 1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6479-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 521692
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006479181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC521692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AK-830/25033058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylquinoxalin-2-one
Reactant of Route 2
Reactant of Route 2
1-Methylquinoxalin-2-one
Reactant of Route 3
Reactant of Route 3
1-Methylquinoxalin-2-one
Reactant of Route 4
Reactant of Route 4
1-Methylquinoxalin-2-one
Reactant of Route 5
Reactant of Route 5
1-Methylquinoxalin-2-one
Reactant of Route 6
Reactant of Route 6
1-Methylquinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.